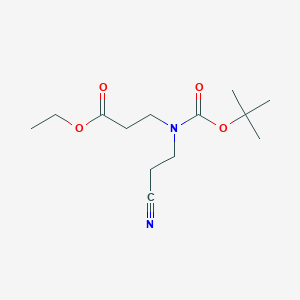![molecular formula C7H4ClN3O2 B1530776 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1211527-10-4](/img/structure/B1530776.png)
5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Übersicht
Beschreibung
5-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (5-Cl-PyP) is a small molecule that has been studied for its various biochemical and physiological effects. It is a member of the pyrazole family and is composed of both nitrogen and chlorine atoms. 5-Cl-PyP has been used in various scientific research applications due to its ability to interact with other molecules and its stability in different conditions.
Wissenschaftliche Forschungsanwendungen
5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has been used in various scientific research applications due to its ability to interact with other molecules and its stability in different conditions. It has been used in studies of enzyme inhibition, as it has been found to inhibit the activity of various enzymes. It has also been used in studies of protein-protein interactions, as it has been found to bind to various proteins. Additionally, 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has been used in studies of drug delivery, as it has been found to be able to transport drugs into cells.
Wirkmechanismus
5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid interacts with a variety of molecules in order to produce its various effects. It binds to proteins, which can alter the proteins’ activity. It also binds to enzymes, which can inhibit their activity. Additionally, 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can interact with cell membranes, which can alter the permeability of the cell membrane and allow for the transport of drugs into the cell.
Biochemische Und Physiologische Effekte
5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, which can lead to changes in biochemical pathways and metabolic processes. It has also been found to bind to proteins, which can lead to changes in the structure and activity of the proteins. Additionally, 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has been found to bind to cell membranes, which can lead to changes in the permeability of the cell membrane and allow for the transport of drugs into the cell.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a variety of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable in different conditions, which makes it ideal for use in experiments. Additionally, it is able to interact with a variety of molecules, which makes it useful for studying protein-protein interactions and enzyme inhibition. One limitation is that it is not very soluble in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are a variety of potential future directions for 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid research. One potential direction is to further study its effects on biochemical pathways and metabolic processes. Additionally, further research could be done on its effects on protein-protein interactions and enzyme inhibition. Another potential direction is to study its potential as a drug delivery system, as it has been found to be able to transport drugs into cells. Additionally, further research could be done on its potential to be used as a therapeutic agent, as it has been found to have a variety of biochemical and physiological effects.
Eigenschaften
IUPAC Name |
5-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHHUKUOVLHORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)




![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)

